1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
Overview
Description
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with a 2,4-difluorophenyl group.
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,4-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 1-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride
- 1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
- 1-(2,4-Difluorophenyl)ethane-1-sulfonyl fluoride
The uniqueness of this compound lies in the presence of the difluorophenyl group, which imparts specific chemical properties and reactivity patterns that differ from other similar compounds .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2S/c1-5(14(9,12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXQRTXZBPKGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248002-37-0 | |
Record name | 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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